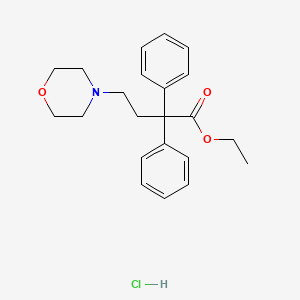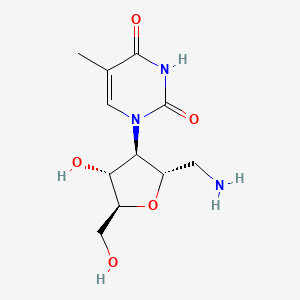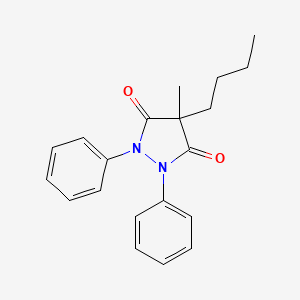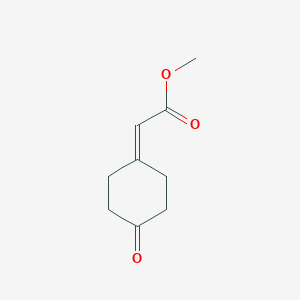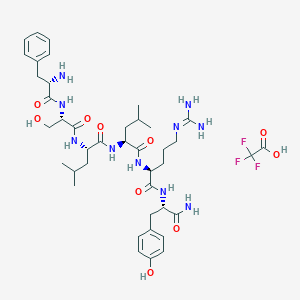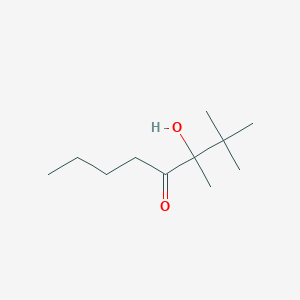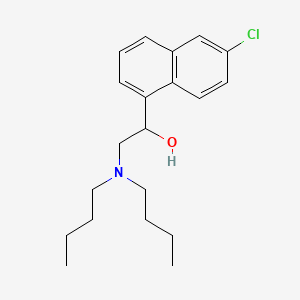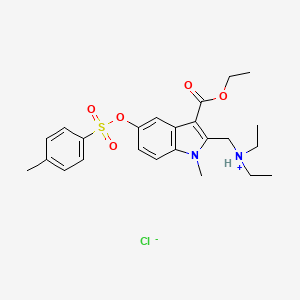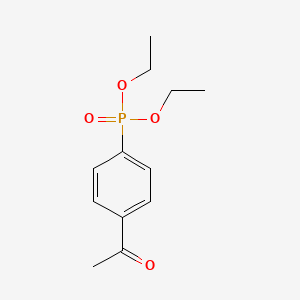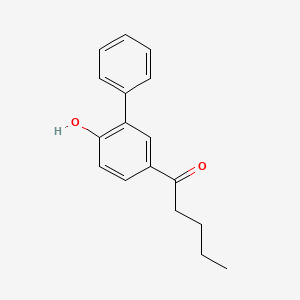
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one is an organic compound that features a biphenyl structure with a hydroxy group at the 6th position and a pentanone chain at the 1st position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and pentanone derivatives.
Hydroxylation: The biphenyl compound undergoes hydroxylation at the 6th position using reagents such as hydrogen peroxide or other oxidizing agents.
Coupling Reaction: The hydroxylated biphenyl is then coupled with a pentanone derivative through a Friedel-Crafts acylation reaction, using catalysts like aluminum chloride (AlCl3) under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the pentanone chain can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 1-(6-Keto-biphenyl-3-yl)-pentan-1-one or 1-(6-Carboxy-biphenyl-3-yl)-pentan-1-one.
Reduction: Formation of 1-(6-Hydroxy-biphenyl-3-yl)-pentanol.
Substitution: Formation of various substituted biphenyl derivatives.
科学研究应用
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
相似化合物的比较
Similar Compounds
- 2-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one
- 1-(4-Hydroxy-biphenyl-3-yl)-pentan-1-one
- 1-(6-Hydroxy-biphenyl-2-yl)-pentan-1-one
Uniqueness
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C17H18O2 |
|---|---|
分子量 |
254.32 g/mol |
IUPAC 名称 |
1-(4-hydroxy-3-phenylphenyl)pentan-1-one |
InChI |
InChI=1S/C17H18O2/c1-2-3-9-16(18)14-10-11-17(19)15(12-14)13-7-5-4-6-8-13/h4-8,10-12,19H,2-3,9H2,1H3 |
InChI 键 |
JEHIBLKJVDUTQY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)

![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
